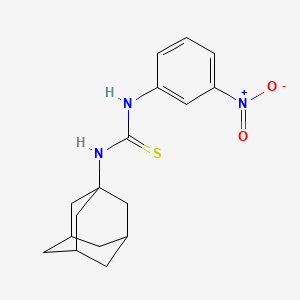

N-1-adamantyl-N'-(3-nitrophenyl)thiourea

CAS No.:

Cat. No.: VC9777607

Molecular Formula: C17H21N3O2S

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H21N3O2S |

|---|---|

| Molecular Weight | 331.4 g/mol |

| IUPAC Name | 1-(1-adamantyl)-3-(3-nitrophenyl)thiourea |

| Standard InChI | InChI=1S/C17H21N3O2S/c21-20(22)15-3-1-2-14(7-15)18-16(23)19-17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10H2,(H2,18,19,23) |

| Standard InChI Key | VVYWYAQWELULRA-UHFFFAOYSA-N |

| SMILES | C1C2CC3CC1CC(C2)(C3)NC(=S)NC4=CC(=CC=C4)[N+](=O)[O-] |

| Canonical SMILES | C1C2CC3CC1CC(C2)(C3)NC(=S)NC4=CC(=CC=C4)[N+](=O)[O-] |

Introduction

Chemical Identity and Molecular Architecture

Molecular Composition

N-1-Adamantyl-N'-(3-nitrophenyl)thiourea belongs to the thiourea class, featuring a thiourea core () substituted with a rigid adamantyl group at one nitrogen and a 3-nitrophenyl group at the other. The adamantane moiety contributes steric bulk and lipophilicity, while the nitro group introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 331.4 g/mol |

| CAS Number | Not publicly disclosed |

| Melting Point | 161–162°C |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, chloroform) |

Synthesis and Reaction Pathways

Synthetic Methodology

The synthesis involves a two-step reaction sequence :

-

Formation of Adamantane-1-Carbonyl Isothiocyanate: Adamantane-1-carbonyl chloride reacts with ammonium thiocyanate in acetone under nitrogen, yielding the isothiocyanate intermediate.

-

Coupling with 3-Nitroaniline: The isothiocyanate reacts with 3-nitroaniline in refluxing acetone, followed by recrystallization from ethyl acetate-chloroform (2:1) to yield the final product (70% yield).

Key Reaction Conditions:

-

Temperature: Reflux (~56°C for acetone)

-

Atmosphere: Inert (nitrogen) to prevent oxidation

-

Purification: Recrystallization or column chromatography

Structural and Conformational Analysis

X-ray Diffraction Insights

X-ray crystallography reveals a monoclinic crystal system with space group . The adamantyl group adopts a chair conformation, while the thiourea moiety () forms a dihedral angle of 47.2° with the 3-nitrophenyl plane, minimizing steric clashes .

Table 2: Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | |

| Unit Cell Dimensions | |

| Dihedral Angle (Thiourea-Phenyl) | 47.21° (molecule A), 45.06° (molecule B) |

Hydrogen Bonding Network

Intramolecular hydrogen bonds stabilize the conformation, forming six-membered pseudo-rings. Intermolecular interactions further consolidate the crystal lattice .

Spectroscopic Characterization

Infrared Spectroscopy (IR)

IR spectra (ATR, solid) show distinct absorption bands:

-

: 3321 cm (broad, thiourea NH stretch)

-

: 1681 cm (adamantane carbonyl)

-

: 1544 cm (thiocarbonyl stretch)

Nuclear Magnetic Resonance (NMR)

-

NMR (CDCl):

-

NMR:

Mass Spectrometry

EI-MS fragments at 221 (adamantyl fragment), 163 (base peak, ), and 135 (3-nitrophenyl moiety) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume